

Spectroscopic Profile of Isopropyl Methanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: *Isopropyl methanesulfonate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **isopropyl methanesulfonate** (IMS), a key intermediate and potential genotoxic impurity in pharmaceutical manufacturing. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **isopropyl methanesulfonate** (CAS No. 926-06-7, Molecular Formula: $C_4H_{10}O_3S$, Molecular Weight: 138.19 g/mol) are summarized below. These data are essential for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **isopropyl methanesulfonate** exhibits two distinct signals corresponding to the methine and methyl protons of the isopropyl group, and the methyl protons of the methanesulfonyl group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.8 - 5.0	Septet	1H	~6.3	-CH-
~3.0	Singlet	3H	-	CH ₃ -S
~1.4	Doublet	6H	~6.3	-(CH ₃) ₂

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of **isopropyl methanesulfonate** shows three signals corresponding to the three distinct carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
~75	-CH-
~38	CH ₃ -S
~22	-(CH ₃) ₂

Infrared (IR) Spectroscopy

The IR spectrum of **isopropyl methanesulfonate** displays characteristic absorption bands corresponding to the various functional groups present in the molecule. A product specification sheet confirms that the infrared spectrum conforms to the structure.[1]

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~2980 - 2880	C-H	Stretching
~1350	S=O	Asymmetric Stretching
~1175	S=O	Symmetric Stretching
~950	S-O-C	Stretching

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **isopropyl methanesulfonate** results in a molecular ion peak and several characteristic fragment ions. The mass spectrum shows a parent peak at m/z 138, corresponding to the molecular weight of the compound.[\[2\]](#) Other significant fragments are also observed.[\[3\]](#)[\[4\]](#)[\[5\]](#)

m/z	Relative Intensity	Assignment
138	Moderate	$[M]^+$ (Molecular Ion)
123	High	$[M - CH_3]^+$
79	Moderate	$[CH_3SO_2]^+$
43	High	$[C_3H_7]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of **isopropyl methanesulfonate** is dissolved in a deuterated solvent, typically chloroform-d ($CDCl_3$), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

1H NMR Spectroscopy: A proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. The acquisition parameters typically include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds between pulses.

^{13}C NMR Spectroscopy: A carbon-13 NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz 1H instrument). The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FT-IR) spectrometer is used to obtain the infrared spectrum. A small amount of neat liquid **isopropyl methanesulfonate** is placed as a thin film between two potassium bromide (KBr) plates. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used. The spectrum is recorded in the mid-IR range (4000-400 cm^{-1}). A background spectrum of the clean KBr plates or ATR crystal is recorded and subtracted from the sample spectrum.

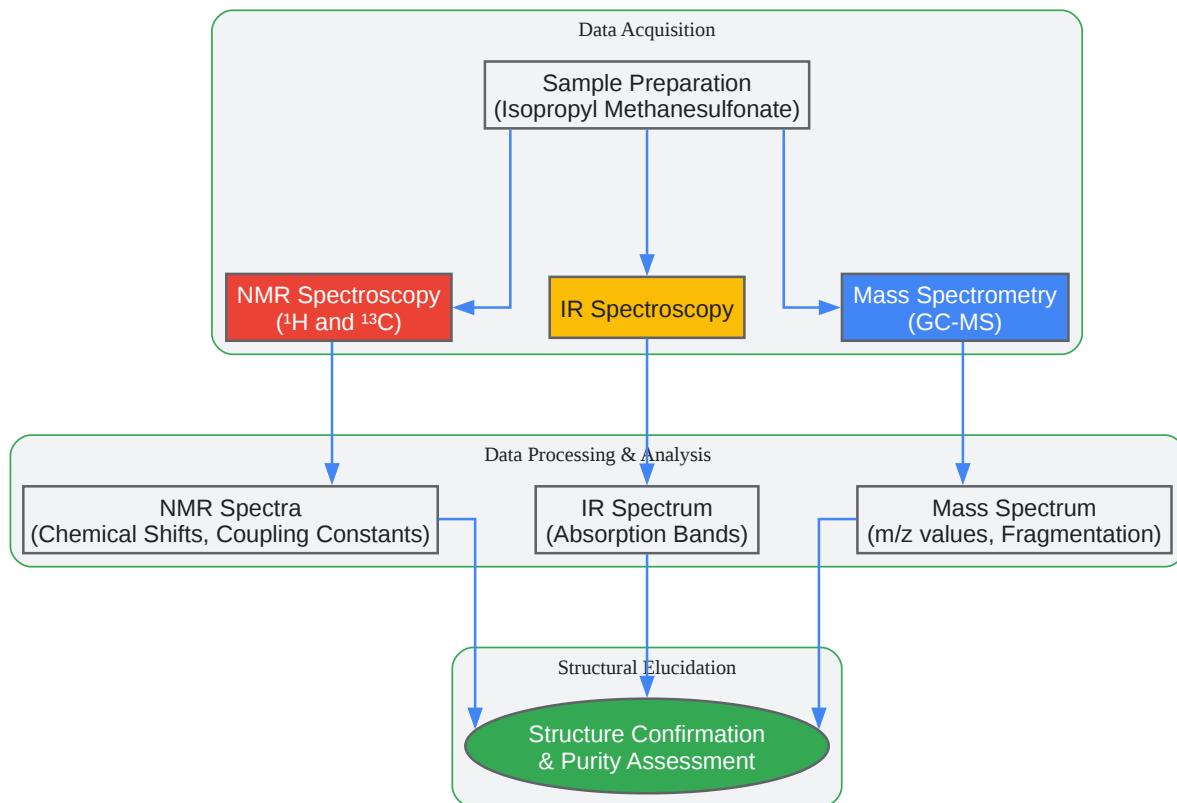
Mass Spectrometry (MS)

Mass spectral data are obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

- Chromatographic Separation: A dilute solution of **isopropyl methanesulfonate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a non-polar or moderately polar column).
- Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isopropyl methanesulfonate**.



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Caption: General workflow for spectroscopic analysis.

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